molecular formula C14H22Se B14477992 Benzene, (octylseleno)- CAS No. 72474-75-0

Benzene, (octylseleno)-

Cat. No.: B14477992
CAS No.: 72474-75-0
M. Wt: 269.29 g/mol
InChI Key: GXVVORIWHCKDBJ-UHFFFAOYSA-N
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Description

"Benzene, (octylseleno)-" is a benzene derivative where a hydrogen atom on the aromatic ring is replaced by an octylseleno (-SeC₈H₁₇) group. This substitution introduces a selenium atom bonded to an octyl chain, creating a hybrid organoselenium compound. Selenium, a Group 16 element, imparts distinct electronic and steric properties compared to sulfur or oxygen-based substituents.

Key characteristics likely include:

  • Molecular formula: C₁₄H₂₂Se (assuming substitution at one position).
  • Molecular weight: ~275.3 g/mol (calculated based on selenium’s atomic mass and octyl chain).
  • Reactivity: The selenium atom’s lower electronegativity (compared to sulfur) may enhance nucleophilicity and alter redox behavior .
  • Applications: Potential uses in organic synthesis, catalysis, or materials science, though toxicity concerns (common with selenium compounds) require careful handling .

Properties

CAS No.

72474-75-0

Molecular Formula

C14H22Se

Molecular Weight

269.29 g/mol

IUPAC Name

octylselanylbenzene

InChI

InChI=1S/C14H22Se/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3

InChI Key

GXVVORIWHCKDBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (octylseleno)- typically involves the introduction of an octylseleno group to a benzene ring. One common method is the reaction of octylselenol with a benzene derivative under specific conditions. The reaction may involve the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Benzene, (octylseleno)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Types of Reactions:

    Oxidation: Benzene, (octylseleno)- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or other higher oxidation states.

    Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Compound Substituent Electronegativity Key Electronic Effects
Benzene, (octylseleno)- -SeC₈H₁₇ 2.55 (Se) Moderate electron-withdrawing due to Se; enhances stability of radical intermediates
Benzenethiol (C₆H₅SH) -SH 2.58 (S) Stronger electron-withdrawing than Se; forms disulfide bonds
Benzene, hexyl- (C₆H₅C₆H₁₃) -C₆H₁₃ 2.55 (C) Electron-donating alkyl group; increases hydrophobicity
Benzene, (1-methylethyl)- -C(CH₃)₂ 2.55 (C) Steric hindrance from branched chain; reduces reactivity

Physical Properties

Compound Boiling Point (°C) Solubility in Water Molecular Weight (g/mol)
Benzene, (octylseleno)-* ~300 (estimated) Insoluble ~275.3
Benzenethiol 169 Slightly soluble 110.18
Benzene, hexyl- 245 Insoluble 162.27
Benzene, (1-methylethyl)- 152 Insoluble 120.19

*Estimated based on trends in alkyl and chalcogen-substituted benzenes .

Key Insight: The long octyl chain in "Benzene, (octylseleno)-" increases molecular weight and boiling point compared to shorter-chain derivatives. Its solubility profile aligns with highly hydrophobic alkylbenzenes .

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